molecular formula C20H20N4OS B289490 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B289490
M. Wt: 364.5 g/mol
InChI Key: DBFVJDFIEFILCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a thiazole derivative that exhibits potent inhibitory activity against various enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine involves the inhibition of various enzymes and receptors. This compound binds to the active site of these enzymes and receptors, preventing their normal function. The exact mechanism of action of this compound may vary depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine have been extensively studied in vitro and in vivo. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine in lab experiments include its potent inhibitory activity against various enzymes and receptors, as well as its potential applications in drug discovery. However, the limitations of using this compound include its complex synthesis method and the need for advanced organic chemistry techniques. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine. One possible direction is to further investigate its potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in vivo.

Synthesis Methods

The synthesis of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine involves a multi-step process that requires advanced organic chemistry techniques. The general synthetic route involves the reaction of 2-ethoxyaniline with 2-bromo-5-chloromethylpyridine to form an intermediate, which is then reacted with 2-aminothiazole to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have also been proposed.

Scientific Research Applications

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in drug discovery. This compound exhibits potent inhibitory activity against various enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C20H20N4OS/c1-4-25-17-8-6-5-7-15(17)22-20-23-16(12-26-20)19-14(3)21-18-11-13(2)9-10-24(18)19/h5-12H,4H2,1-3H3,(H,22,23)

InChI Key

DBFVJDFIEFILCG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C4N3C=CC(=C4)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C4N3C=CC(=C4)C)C

Origin of Product

United States

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